molecular formula C12H15N3OS B6493718 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine CAS No. 1275277-68-3

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine

Cat. No.: B6493718
CAS No.: 1275277-68-3
M. Wt: 249.33 g/mol
InChI Key: HMPMBTJDLOEQDC-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine consists of a piperidine ring connected via a methylene (-CH2-) group to a 1,2,4-oxadiazole heterocycle. The oxadiazole ring is substituted at position 3 with a thiophen-3-yl group. This structural motif combines aromatic (thiophene), heterocyclic (oxadiazole), and aliphatic (piperidine) components, making it a versatile scaffold in medicinal chemistry.

The methylene linker may enhance conformational flexibility, aiding in target binding .

Properties

IUPAC Name

5-(piperidin-3-ylmethyl)-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-2-9(7-13-4-1)6-11-14-12(15-16-11)10-3-5-17-8-10/h3,5,8-9,13H,1-2,4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPMBTJDLOEQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of an amidoxime with a carboxylic acid derivative under basic conditions to form the oxadiazole ring . The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The oxadiazole ring is known to be a bioisostere of amides, which can enhance the compound’s stability and binding affinity to its target .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Below is a comparative analysis of key structural analogs, focusing on substituent effects and hypothesized biological implications.

Table 1: Structural and Functional Comparison
Compound Name Substituent on Oxadiazole Piperidine Modification Molecular Formula Molecular Weight Key Features
3-(3-Thiophen-3-yl-[1,2,4]oxadiazol-5-ylmethyl)-piperidine Thiophen-3-yl Oxadiazole-5-ylmethyl C12H13N3OS 251.32 g/mol Thiophene at 3-position; flexible methylene linker
3-(2-Naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole 2-Naphthyl Direct attachment C15H14N3O 246.29 g/mol Larger aromatic substituent; rigid structure
3-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine Isopropyl Direct attachment C9H15N3O 181.24 g/mol Aliphatic substituent; increased lipophilicity
1-(Thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine Thiophen-2-yl Acetylated piperidine C17H17N3O2S2 367.47 g/mol Thiophene at 2-position; acetyl group enhances polarity

Key Comparative Insights

Aromatic vs. Aliphatic Substituents
  • Thiophen-3-yl vs. 2-Naphthyl (): The naphthyl group in the 3-(2-naphthyl) analog provides extended π-π stacking interactions but may reduce aqueous solubility due to hydrophobicity.
  • Thiophen-3-yl vs. Isopropyl ():
    Replacing the thiophene with isopropyl (C3H7) increases lipophilicity, which could enhance membrane permeability but introduce steric hindrance, possibly reducing binding affinity to polar active sites .

Positional Isomerism in Thiophene Substitution
  • Thiophen-3-yl vs. Thiophen-2-yl (): The 3-thiophenyl substitution in the target compound alters electronic distribution compared to the 2-thiophenyl isomer. The 3-position may confer distinct binding modes or metabolic stability .
Piperidine Modifications
  • Oxadiazole-5-ylmethyl vs. In contrast, direct attachment (e.g., 3-(2-naphthyl) analog) restricts movement, which may enhance selectivity but reduce adaptability .
  • Acetylation of Piperidine (): The acetyl group in 1-(thiophen-2-ylacetyl)-4-(3-thiophen-2-yl-oxadiazol-5-yl)piperidine increases polarity and hydrogen-bonding capacity, possibly improving solubility but altering pharmacokinetics (e.g., metabolic degradation) .

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